3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione
Description
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione is a bicyclic lactam derivative characterized by a rigid 3-azabicyclo[3.2.1]octane core. The compound features a but-3-enoyl substituent at the 3-position and an ethyl group at the 1-position, with two ketone moieties at the 2- and 7-positions. This structure confers unique physicochemical properties, including moderate solubility in polar aprotic solvents and thermal stability up to 200°C (based on analogous bicyclic systems) .
Properties
CAS No. |
821306-63-2 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-but-3-enoyl-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C13H17NO3/c1-3-5-11(16)14-8-9-6-10(15)13(4-2,7-9)12(14)17/h3,9H,1,4-8H2,2H3 |
InChI Key |
HXOJYIBTCWRSAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(CC1=O)CN(C2=O)C(=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . This reaction proceeds with high yields and offers control over the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of strong alkali and alcohol to generate intermediate compounds, followed by hydrolysis reactions to obtain the final product in high yield . These methods are designed to be scalable and efficient, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or alcohols, while reduction reactions may yield alkanes or alkenes.
Scientific Research Applications
3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of bicyclic structures in biological systems.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione with analogous azabicyclic and heterocyclic compounds, focusing on structural features, synthesis pathways, and functional properties.
Core Structure and Substituent Variations
Key Observations :
- Substituent Effects: The but-3-enoyl group introduces an α,β-unsaturated ketone, enabling conjugate addition reactions—unlike the benzyl or aryl groups in analogs , which prioritize π-π interactions.
- Thermal Stability : The dione moieties in the target compound likely enhance thermal resilience, though polyimides derived from analogous dianhydrides (e.g., (−)-DAn) exhibit superior stability due to aromatic backbone crosslinking .
Physicochemical and Functional Properties
- Solubility: The ethyl and but-3-enoyl groups in the target compound balance lipophilicity and polarity, whereas benzyl-substituted analogs (e.g., 3-benzyl-3-azabicyclo[3.2.1]octan-8-one) are less soluble in aqueous media .
- Bioactivity : Quaternized azabicyclo[2.2.2]octane derivatives exhibit cholinergic activity , but the target compound’s dione groups may redirect reactivity toward electrophilic targets (e.g., enzyme active sites).
Biological Activity
The compound 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione is a member of the azabicyclic family, characterized by its unique bicyclic structure and the presence of both nitrogen and carbonyl functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.
Chemical Structure
The chemical structure of 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione can be represented as follows:
This structure includes a bicyclic framework that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The azabicyclo structure allows for binding to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in neurotransmitter reuptake, which may contribute to its antidepressant and anxiolytic effects.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially enhancing or inhibiting signaling pathways associated with mood regulation and pain perception.
Biological Activity Data
A summary of the biological activities observed in studies involving 3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione is presented in Table 1.
Case Studies
Several studies have explored the biological activity of compounds related to the azabicyclo[3.2.1]octane scaffold, providing insights into their therapeutic potential.
- Antidepressant Activity : A study investigated the effects of azabicyclo derivatives on monoamine reuptake inhibition. The results indicated that modifications to the azabicyclo structure could enhance antidepressant activity, with specific derivatives showing significant efficacy in behavioral models of depression .
- Anti-inflammatory Properties : Research focusing on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors demonstrated that derivatives of azabicyclo compounds could effectively modulate inflammatory responses, highlighting their potential for treating chronic pain conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the bicyclic core can significantly influence the biological activity of these compounds:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the bicyclic ring can alter binding affinity and selectivity for target receptors.
- Geometric Isomerism : The configuration around the nitrogen atom plays a crucial role in determining the pharmacological profile, with certain stereoisomers exhibiting enhanced activity compared to others .
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